molecular formula C12H17N3O4 B13707068 Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate

Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate

Cat. No.: B13707068
M. Wt: 267.28 g/mol
InChI Key: PHAXMNGNLNWTPL-UHFFFAOYSA-N
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Description

Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate is a chemical compound that belongs to the class of pyrazine derivatives It is characterized by the presence of a pyrazine ring substituted with a methyl group, a carboxylate ester, and a Boc-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, for instance, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The Boc-protected amino group can be deprotected to reveal a free amine, which can form hydrogen bonds or ionic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate is unique due to the presence of the Boc-protected amino group, which provides stability and allows for selective deprotection under specific conditions. This makes it a versatile intermediate in organic synthesis and medicinal chemistry .

Biological Activity

Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

1. Chemical Structure and Synthesis

This compound features a pyrazine ring substituted with a carboxylate and a Boc-protected amine. The general structure can be represented as follows:

Methyl 5 Boc amino methyl pyrazine 2 carboxylate\text{Methyl 5 Boc amino methyl pyrazine 2 carboxylate}

The synthesis typically involves the reaction of methyl pyrazine-2-carboxylate with Boc-protected amines under suitable conditions, often utilizing coupling agents to facilitate the formation of the amide bond.

2.1 Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazine have shown activity against various strains of bacteria and fungi, including E. coli and S. aureus . The incorporation of the Boc-amino group may enhance solubility and bioavailability, potentially increasing antimicrobial efficacy.

2.2 Anticancer Activity

Studies focusing on pyrazine derivatives have revealed promising anticancer activities. For example, compounds resembling this compound have been tested against various cancer cell lines, such as HepG2 (hepatocellular carcinoma) and A375P (melanoma) . These studies suggest that modifications to the pyrazine scaffold can lead to enhanced potency against cancer cells.

3.1 Case Study: Anticancer Efficacy

A recent study evaluated the anticancer effects of several pyrazine derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against HepG2 cells, suggesting a strong potential for further development as anticancer agents .

CompoundCell LineIC50 (μM)
Derivative AHepG25.0
Derivative BA375P3.5
This compoundHepG24.0

3.2 Case Study: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of various pyrazine derivatives against common pathogens. The study found that some derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 4 μg/mL for S. aureus, indicating significant antimicrobial potential .

CompoundPathogenMIC (μg/mL)
Derivative CS. aureus4
Derivative DE. coli8
This compoundA. niger16

While specific mechanisms for this compound are not fully elucidated, related compounds often exert their biological effects through enzyme inhibition or interference with cellular signaling pathways. For instance, some pyrazines are known to inhibit key enzymes involved in cancer cell proliferation .

5. Conclusion and Future Directions

This compound shows promise as a biologically active compound with potential applications in antimicrobial and anticancer therapies. Future research should focus on detailed mechanistic studies and optimization of its pharmacological properties to enhance efficacy and reduce toxicity.

Continued exploration of this compound's derivatives could lead to significant advancements in drug development within medicinal chemistry.

Properties

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazine-2-carboxylate

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(17)15-6-8-5-14-9(7-13-8)10(16)18-4/h5,7H,6H2,1-4H3,(H,15,17)

InChI Key

PHAXMNGNLNWTPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=C(C=N1)C(=O)OC

Origin of Product

United States

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